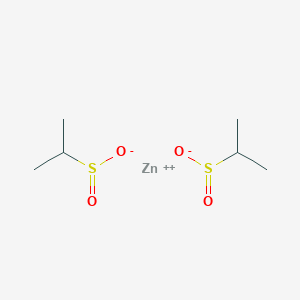
Baran IPS Reagent
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The Baran IPS Reagent, also known as zinc isopropylsulfinate, is a versatile chemical reagent developed by Professor Phil BaranThis reagent is part of a broader toolkit of zinc sulfinates that enable the functionalization of carbon-hydrogen bonds in a variety of chemical contexts .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of zinc isopropylsulfinate involves the reaction of isopropylsulfinyl chloride with zinc chloride in the presence of a suitable solvent. The reaction typically proceeds under mild conditions, and the product is isolated as a solid .
Industrial Production Methods
Industrial production of zinc isopropylsulfinate follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters to ensure high yield and purity of the product. The reagent is then purified and packaged for distribution to research laboratories and industrial users .
Chemical Reactions Analysis
Types of Reactions
Zinc isopropylsulfinate primarily undergoes substitution reactions where it replaces a hydrogen atom in a carbon-hydrogen bond with an isopropyl group. This reagent is particularly effective in the isopropylation of heteroaromatic compounds .
Common Reagents and Conditions
The reactions involving zinc isopropylsulfinate typically require a 70% aqueous solution of t-butyl hydroperoxide as an oxidant. The reactions can be carried out in various solvents, including water, chlorinated solvents, and dimethyl sulfoxide (DMSO). The choice of solvent can influence the regioselectivity of the reaction .
Major Products
The major products of reactions involving zinc isopropylsulfinate are isopropylated heterocycles. These products are valuable intermediates in the synthesis of pharmaceuticals and other biologically active compounds .
Scientific Research Applications
Zinc isopropylsulfinate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of zinc isopropylsulfinate involves the generation of isopropyl radicals through the decomposition of t-butyl hydroperoxide. These radicals then react with the target molecule, replacing a hydrogen atom with an isopropyl group. The reaction proceeds via a radical chain mechanism, with zinc acting as a stabilizing agent for the intermediate radicals .
Comparison with Similar Compounds
Similar Compounds
Zinc trifluoromethanesulfinate: Used for trifluoromethylation reactions.
Zinc difluoromethanesulfinate: Used for difluoromethylation reactions.
Sodium trifluoromethylsulfinate: Another reagent for trifluoromethylation.
Uniqueness
Zinc isopropylsulfinate is unique in its ability to introduce isopropyl groups into heterocycles under mild conditions. Unlike other alkylation reagents, it does not require the use of transition metal catalysts, making it more environmentally friendly and easier to handle .
Properties
IUPAC Name |
zinc;propane-2-sulfinate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C3H8O2S.Zn/c2*1-3(2)6(4)5;/h2*3H,1-2H3,(H,4,5);/q;;+2/p-2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEEMMWYYSHSBTQ-UHFFFAOYSA-L |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)[O-].CC(C)S(=O)[O-].[Zn+2] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14O4S2Zn |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

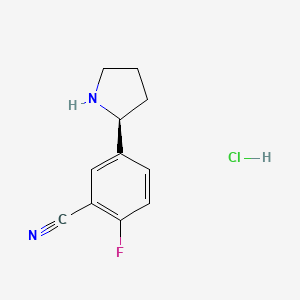
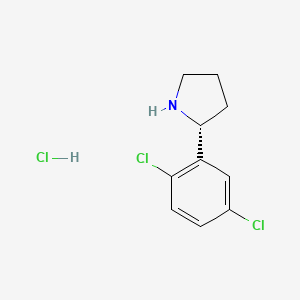
![propan-2-yl (2S)-2-[[[(2R,3R,4R)-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate](/img/structure/B7947615.png)
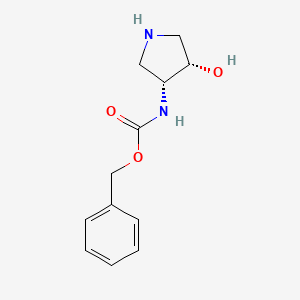
![BENZYL N-[(3R,4R)-4-HYDROXYPYRROLIDIN-3-YL]CARBAMATE](/img/structure/B7947629.png)
![Carbamic acid, N-[(3R,4R)-4-fluoro-3-pyrrolidinyl]-, phenylmethyl ester, rel-](/img/structure/B7947634.png)


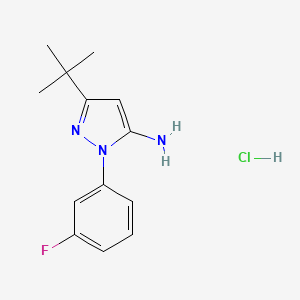

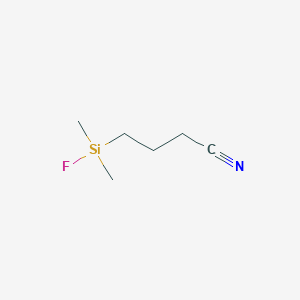
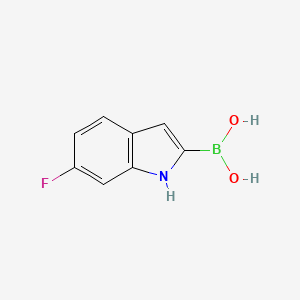
![METHYL (2S)-2-[(TERT-BUTOXYCARBONYL)AMINO]-2-(DIMETHOXYPHOSPHORYL)ACETATE](/img/structure/B7947691.png)
